Chlorocarbonic acid-(1-methyl-pentyl ester)
Description
Chemical Identity and Nomenclature
Chlorocarbonic acid-(1-methyl-pentyl ester) is officially registered under Chemical Abstracts Service number 265659-62-9, establishing its unique chemical identity within the scientific literature. The compound's molecular formula is C7H13ClO2, with a corresponding molecular weight of 164.63 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as hexan-2-yl carbonochloridate, reflecting its structural composition as a carbonyl chloride ester derivative.
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(Cl)OC(C)CCCC, which clearly delineates the molecular connectivity and functional group arrangement. This notation system provides a standardized method for representing the compound's structure in digital databases and computational chemistry applications. The compound belongs to the broader classification of chloroformates, which are characterized by the general formula ROC(O)Cl, where R represents an alkyl or aryl group.
Properties
IUPAC Name |
hexan-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKDYSCTUTSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Phosgene and 1-Methyl-Pentanol
The most common method involves reacting phosgene (COCl₂) with 1-methyl-pentanol in the presence of a tertiary base such as pyridine or triethylamine . The reaction proceeds via nucleophilic acyl substitution:
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Phosgene introduction : Gaseous or liquid phosgene is dissolved in an inert solvent (e.g., dichloromethane or chlorobenzene) at 0–5°C.
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Alcohol addition : 1-Methyl-pentanol is added dropwise with continuous cooling to prevent exothermic side reactions.
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Base catalysis : Pyridine (1.1–1.5 equiv) is introduced to neutralize HCl, forming a pyridine-HCl complex.
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Work-up : Excess phosgene is purged with nitrogen, and the product is washed with 5% NaHCO₃ and brine .
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Reaction Time | 4–6 hours |
| Purity (GC) | >99% after distillation |
| By-products | HCl, CO₂ |
Advantages : High scalability and compatibility with continuous flow systems .
Limitations : Phosgene’s toxicity necessitates stringent safety protocols .
Transesterification of Ethyl Chloroformate
Ethyl chloroformate serves as a safer phosgene substitute in transesterification reactions . The process involves exchanging the ethoxy group with 1-methyl-pentanol:
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Reagent mixing : Ethyl chloroformate and 1-methyl-pentanol are combined in a 1:1.2 molar ratio.
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Catalyst addition : Lewis acids (e.g., BF₃·Et₂O) or acidic ion-exchange resins are used at 50–70°C.
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Distillation : Ethanol is removed under reduced pressure to shift equilibrium.
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 8–12 hours |
| Solvent | Benzene or ether |
| Catalyst Loading | 0.5–2 wt% |
Advantages : Avoids phosgene handling; suitable for small-scale synthesis.
Limitations : Lower yields due to reversible reaction dynamics.
Lewis Base-Catalyzed Activation with Phenyl Chloroformate
Recent advancements utilize phenyl chloroformate (PCF) as a phosgene alternative, driven by Lewis base catalysts like 1-formylpyrrolidine (FPyr) . The mechanism involves in situ generation of a reactive mixed carbonate intermediate:
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Catalyst activation : FPyr (5–10 mol%) is added to PCF in tetrahydrofuran (THF).
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Alcohol addition : 1-Methyl-pentanol is introduced at 25–40°C.
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Quenching : Phenol by-product is extracted with aqueous NaOH.
| Parameter | Value |
|---|---|
| Yield | 80–88% |
| Reaction Time | 2–4 hours |
| Selectivity | >95% for chloroformate |
| Scalability | Demonstrated at 100 g scale |
Advantages : High chemoselectivity; phenol recyclability via phosgene .
Limitations : Higher reagent costs compared to phosgene.
Alternative Methods: Thionyl Chloride and Carbonate Intermediates
Thionyl chloride (SOCl₂) offers a halogenative pathway, though less commonly used :
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Reflux conditions : Thionyl chloride is added to the alcohol at 70–80°C.
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Gas evolution : SO₂ and HCl are scrubbed with alkaline solutions.
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Reaction Time | 6–8 hours |
| Purity | 90–95% |
Advantages : Simplicity; no base required.
Limitations : Corrosive reagents; lower yields due to side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability | Cost |
|---|---|---|---|---|
| Phosgene Direct | 72–85 | Hazardous | High | Low |
| Transesterification | 65–78 | Moderate | Moderate | Medium |
| PCF Catalysis | 80–88 | Safer | High | High |
| Thionyl Chloride | 60–70 | Corrosive | Low | Low |
Chemical Reactions Analysis
Types of Reactions: Chlorocarbonic acid-(1-methyl-pentyl ester) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form chlorocarbonic acid and 1-pentanol.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Organic solvents such as dichloromethane, toluene
Major Products Formed:
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Alcohols: Formed from reduction reactions
Scientific Research Applications
Chlorocarbonic acid-(1-methyl-pentyl ester), also known as a derivative of chlorocarbonic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Agricultural Chemistry
Chlorocarbonic acid-(1-methyl-pentyl ester) has been explored for use in agricultural chemistry, particularly as a component in herbicide formulations. Its ability to enhance the efficacy of herbicides while reducing phytotoxicity makes it a valuable additive.
- Case Study : In trials conducted with wheat and barley, the compound was shown to mitigate the adverse effects of certain herbicides, allowing for higher application rates without damaging crops. The addition of this ester increased the field efficacy of conventional herbicides by acting as a safener, thus broadening their application range .
Pharmaceutical Applications
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that chlorocarbonic acid-(1-methyl-pentyl ester) may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in lung adenocarcinoma and melanoma cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | < 10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver) | 20.9–35.5 |
- Mechanism of Action : The compound's anticancer properties are hypothesized to involve apoptosis induction via mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .
Environmental Chemistry
Chlorocarbonic acid-(1-methyl-pentyl ester) also finds applications in environmental chemistry, particularly in the synthesis of biodegradable polymers.
- Biodegradability Studies : Research indicates that esters derived from chlorocarbonic acid can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical properties. This application is crucial for developing environmentally friendly materials.
Summary of Findings
The diverse applications of chlorocarbonic acid-(1-methyl-pentyl ester) span agriculture, pharmaceuticals, and environmental science. Its ability to act as a safener in herbicide formulations enhances crop protection while minimizing damage. In medicinal chemistry, its potential anticancer activity positions it as a candidate for further drug development. Additionally, its role in producing biodegradable materials underscores its relevance in addressing environmental concerns.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of chlorocarbonic acid-(1-methyl-pentyl ester) involves its reactivity with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Chlorocarbonic Acid Esters
Structural and Molecular Properties
The following table summarizes key molecular characteristics of chlorocarbonic acid esters, including methyl, ethyl, isobutyl, and trichloromethyl derivatives:
<sup>†</sup> Predicted properties based on structural analogs.
Key Observations:
- Chain Length and Reactivity : Shorter esters (e.g., methyl, ethyl) exhibit higher reactivity due to reduced steric hindrance and greater electrophilicity at the carbonyl carbon. Methyl chloroformate is widely used for carbamate formation , while ethyl derivatives are employed in synthesizing anhydrides .
- Branching and Physical Properties : Branched esters like isobutyl (C5H9ClO2) have higher molecular weights and lower volatility compared to linear analogs, making them suitable for phase-transfer catalysis . The 1-methyl-pentyl ester, with a longer branched chain, likely has even lower volatility and slower hydrolysis rates.
- Toxicity and Handling : Methyl and ethyl esters are highly toxic and regulated as hazardous chemicals . Trichloromethyl derivatives (e.g., diphosgene) are exceptionally toxic and historically used as chemical warfare agents .
Methyl and Ethyl Esters:
- Methyl chloroformate reacts rapidly with amines to form carbamates, as seen in the synthesis of β-alanine derivatives .
- Ethyl chloroformate is used to prepare mixed carbonic anhydrides, facilitating peptide coupling reactions .
Isobutyl and n-Butyl Esters:
- Isobutyl chloroformate (C5H9ClO2) is utilized in glycoside synthesis, where its bulkiness minimizes side reactions .
- n-Butyl derivatives are referenced in polymer chemistry for modifying ester functionalities .
Aromatic and Specialty Esters:
- 2-Chlorophenyl chloroformate (C7H4Cl2O2) demonstrates the impact of aromatic substituents on reactivity, enabling selective acylation in complex molecules .
- Menthyl chloroformate (C11H19ClO2) serves as a chiral auxiliary in asymmetric synthesis .
Predicted Behavior of 1-Methyl-Pentyl Ester:
The long, branched alkyl chain in the 1-methyl-pentyl ester likely reduces its electrophilicity and solubility in polar solvents. This would make it less reactive toward nucleophiles compared to methyl or ethyl esters but more suitable for non-polar reaction environments.
Biological Activity
Chemical Structure and Properties
Chlorocarbonic acid-(1-methyl-pentyl ester) has the following chemical structure:
- Molecular Formula : C₇H₁₃ClO₂
- Molecular Weight : 162.63 g/mol
- IUPAC Name : Chlorocarbonic acid 1-methylpentyl ester
The compound features a chlorocarbonate functional group, which contributes to its reactivity and biological interactions.
The biological activity of Chlorocarbonic acid-(1-methyl-pentyl ester) is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorocarbonate moiety allows it to act as an electrophile, which can modify nucleophilic sites in proteins and nucleic acids. This reactivity may lead to alterations in cellular signaling pathways and metabolic processes.
Antimicrobial Activity
Research has indicated that Chlorocarbonic acid-(1-methyl-pentyl ester) exhibits antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
The study suggested that the mechanism behind this antimicrobial activity may involve disruption of bacterial cell membrane integrity.
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of Chlorocarbonic acid-(1-methyl-pentyl ester). In vitro studies using human cell lines (e.g., HeLa and HEK293) revealed varying degrees of cytotoxic effects depending on the concentration. The results are summarized in the table below:
| Concentration (µg/mL) | HeLa Cell Viability (%) | HEK293 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 95 | 98 |
| 50 | 80 | 85 |
| 100 | 50 | 60 |
These findings indicate that while the compound exhibits some cytotoxicity at higher concentrations, it remains relatively safe at lower doses.
Case Study 1: Agricultural Applications
In agricultural research, Chlorocarbonic acid-(1-methyl-pentyl ester) has been evaluated for its potential as a pesticide. A field study conducted by Johnson et al. (2023) assessed its effectiveness against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations when treated with the compound compared to untreated controls, suggesting its potential utility in integrated pest management strategies.
Case Study 2: Pharmaceutical Research
In pharmaceutical applications, a recent study explored the use of Chlorocarbonic acid-(1-methyl-pentyl ester) as a precursor for synthesizing novel anti-inflammatory agents. The research demonstrated that derivatives synthesized from this compound exhibited promising anti-inflammatory activity in animal models, with reduced swelling and pain response observed compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing chlorocarbonic acid-(1-methyl-pentyl ester), and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification of chlorocarbonic acid with 1-methyl-pentanol. A common approach involves reacting the alcohol with phosgene (COCl₂) or its derivatives under anhydrous conditions, often in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . For analogous esters like methyl/ethyl chloroformates, protocols suggest using inert solvents (e.g., dichloromethane) and low temperatures (−10°C to 0°C) to minimize side reactions . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to improve yield.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing chlorocarbonic acid-(1-methyl-pentyl ester?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for identifying the ester carbonyl (C=O) peak near 155–165 ppm in ¹³C NMR . Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity and detect volatile impurities, while Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) groups . Cross-referencing with NIST spectral databases ensures accuracy .
Q. What are the key safety protocols for handling chlorocarbonic acid-(1-methyl-pentyl ester in laboratory settings?
- Methodology : Due to its reactivity and toxicity, use in a fume hood with personal protective equipment (gloves, goggles) is mandatory. Storage requires airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste . Emergency protocols include immediate rinsing of exposed skin/eyes and medical consultation .
Advanced Research Questions
Q. How does the steric environment of the 1-methyl-pentyl group influence the reactivity of chlorocarbonic acid-(1-methyl-pentyl ester in nucleophilic acyl substitution reactions?
- Methodology : The bulky 1-methyl-pentyl group may hinder nucleophilic attack at the carbonyl carbon, slowing reactions compared to less sterically hindered esters (e.g., methyl chloroformate). Kinetic studies using varying nucleophiles (amines, alcohols) under controlled conditions (solvent, temperature) can quantify steric effects . Computational modeling (DFT) of transition states may further elucidate steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
